![molecular formula C20H22O3 B584757 (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane CAS No. 873298-16-9](/img/no-structure.png)

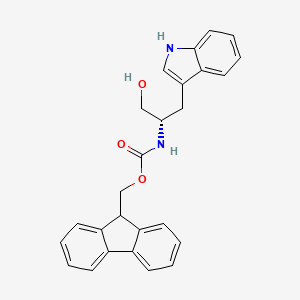

(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane, more commonly known as BOBH, is an organic compound that is widely used in various fields of scientific research. It is a bicyclic ether with a molecular formula of C13H18O3. BOBH is a white, crystalline solid that is soluble in ethanol, ether, and other organic solvents. BOBH has several applications in the field of organic synthesis, medicinal chemistry, and biochemistry.

科学的研究の応用

Synthesis and Chemical Properties

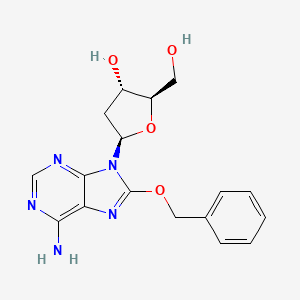

- The compound has been utilized in the synthesis of racemic 2-hydroxy-4- and 2-hydroxy-5-(hydroxymethyl)cyclohexane pyrimidine C-nucleoside analogues. These compounds have potential applications in the development of novel nucleosides (Šála et al., 2004).

- It has also been used in the synthesis of a rigid carbocyclic analogue of 2′-deoxyaristeromycin, which shows promise in antiviral activity, particularly against human cytomegalovirus and EBV (Siddiqui et al., 1996).

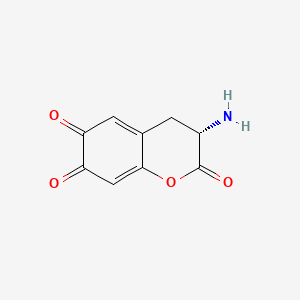

- Additionally, the compound has been instrumental in the study of oxetane formation and the synthesis of complex organic structures like 4,7-dioxatricyclo[3.2.1.0(3,6)]octane and 2-oxabicyclo[2.2.2]octane (Mosimann & Vogel, 2000).

Biological and Medicinal Applications

- This compound has been a key intermediate in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-pentols, which are precursors for the asymmetric synthesis of various hexoses and hepturonic acid derivatives. These sugars and derivatives are essential in biochemistry and medicinal chemistry (Gerber & Vogel, 2001).

- It has played a role in the development of carbocyclic nucleosides, which are significant in antiviral and anticancer research. Carbocyclic nucleosides have shown good in vitro activity against various viruses and are an area of active investigation (Chang et al., 1994).

- The compound has been used in the synthesis of conformationally locked carbocyclic nucleosides, which have implications in the study of nucleoside analogues and their biological activities (Hřebabecký et al., 2006).

特性

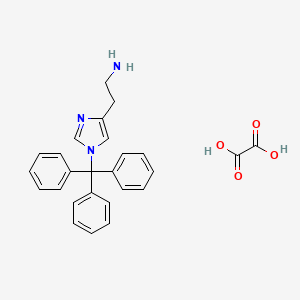

| { "Design of the Synthesis Pathway": "The synthesis of (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane can be achieved through a multi-step process involving protection, alkylation, and deprotection reactions.", "Starting Materials": ["2,3-epoxy-1-propanol", "benzyl chloride", "sodium hydride", "benzyl alcohol", "potassium carbonate", "acetic acid", "tetrahydrofuran", "dichloromethane", "sodium borohydride", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate"], "Reaction": ["Step 1: Protection of 2,3-epoxy-1-propanol with benzyl chloride in the presence of sodium hydride to yield benzyl-protected epoxide intermediate.", "Step 2: Alkylation of the benzyl-protected epoxide intermediate with benzyl alcohol in the presence of potassium carbonate and acetic acid to yield benzyl-protected bicyclic intermediate.", "Step 3: Deprotection of the benzyl-protected bicyclic intermediate with sodium borohydride in the presence of hydrochloric acid to yield deprotected bicyclic intermediate.", "Step 4: Treatment of the deprotected bicyclic intermediate with sodium bicarbonate and sodium sulfate to remove any remaining acid impurities.", "Step 5: Purification of the final product using column chromatography with ethyl acetate as the eluent."] } | |

CAS番号 |

873298-16-9 |

製品名 |

(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane |

分子式 |

C20H22O3 |

分子量 |

310.393 |

IUPAC名 |

(1R,2S,3R,5S)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m0/s1 |

InChIキー |

YPDRJNPIGFCETD-ZGXWSNOMSA-N |

SMILES |

C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4 |

同義語 |

(1R,2S,3R,5S)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane, |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。